Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9BrF3NO2 It is a derivative of benzoic acid and contains several functional groups, including an amino group, a bromo group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the bromination of 2-amino-5-(trifluoromethyl)benzoic acid, followed by esterification to introduce the ethyl ester group. The reaction conditions often involve the use of bromine or a brominating agent, and the esterification can be carried out using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate
- Ethyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate
- Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate
Uniqueness
Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogens may not. The trifluoromethyl group also imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
Biological Activity
Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate is a synthetic organic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, drawing upon diverse scientific literature.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Amino Group : Enhances hydrogen bonding capabilities.
- Trifluoromethyl Group : Increases lipophilicity, aiding cell membrane penetration.
- Bromo Group : Potentially participates in halogen bonding interactions.
These functional groups contribute to the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies.
The biological activity of this compound is attributed to several mechanisms:
- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to cross lipid membranes due to increased hydrophobicity.
- Enzyme Modulation : The amino group can form hydrogen bonds with enzymes and receptors, potentially altering their activity.
- Halogen Bonding : The presence of the bromo group may facilitate specific interactions with biological targets, influencing pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 4 µg/mL | |
Escherichia coli | 8 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Activity
In preclinical studies, the compound has shown promise in inhibiting tumor growth in various cancer models.
Case Study: Lung Cancer Model
In a study involving lung cancer cell lines, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. The compound was administered at a dose of 100 mg/kg over a period of two weeks, leading to an approximate 50% decrease in tumor volume.
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. SAR studies have revealed:
- Substitution Effects : Variations in the aromatic ring substitution can affect solubility and metabolic stability.
- Functional Group Importance : The trifluoromethyl group is critical for maintaining activity against both microbial and cancerous cells.
Table 2: Key Findings from SAR Studies
Modification | Effect on Activity |
---|---|
Removal of Trifluoromethyl | Decreased potency |
Alteration of Amino Group | Variable effects on enzyme interaction |
Properties
Molecular Formula |
C10H9BrF3NO2 |
---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)6-3-5(10(12,13)14)4-7(11)8(6)15/h3-4H,2,15H2,1H3 |
InChI Key |
ZDIOCDHJUQQQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)N |
Origin of Product |
United States |
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